molecular formula C17H19N3O3 B252267 N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide

Número de catálogo: B252267
Peso molecular: 313.35 g/mol
Clave InChI: FJOFXBMSSLZIGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide, also known as BMN-673, is a promising poly (ADP-ribose) polymerase (PARP) inhibitor that has garnered significant attention in the scientific community due to its potential applications in cancer therapy.

Mecanismo De Acción

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which ultimately results in cancer cell death. This compound has been shown to be highly selective for PARP enzymes, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in preclinical studies. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is its high selectivity for PARP enzymes, which reduces the risk of off-target effects. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for clinical use. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several future directions for the development of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide. One potential direction is the combination of this compound with other anti-cancer agents to enhance its efficacy. Another potential direction is the development of this compound analogs with improved pharmacokinetic properties. Additionally, further research is needed to determine the optimal dosing and treatment regimens for this compound in clinical settings.
Conclusion:
In conclusion, this compound is a promising PARP inhibitor that has shown significant potential in cancer therapy. Its high selectivity for PARP enzymes and favorable pharmacokinetic profile make it a promising candidate for clinical use. Future research is needed to further explore its potential applications and to optimize its use in clinical settings.

Métodos De Síntesis

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide can be synthesized through a multi-step process that involves the reaction of 6-methyl-nicotinic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-methoxybenzamido) ethylamine to yield this compound.

Aplicaciones Científicas De Investigación

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors, such as this compound, have shown promise in the treatment of various cancers, including breast, ovarian, and prostate cancers. This compound has been shown to be effective in killing cancer cells that have deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Propiedades

Fórmula molecular

C17H19N3O3

Peso molecular

313.35 g/mol

Nombre IUPAC

N-[2-[(2-methoxybenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-12-7-8-13(11-20-12)16(21)18-9-10-19-17(22)14-5-3-4-6-15(14)23-2/h3-8,11H,9-10H2,1-2H3,(H,18,21)(H,19,22)

Clave InChI

FJOFXBMSSLZIGK-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2OC

SMILES canónico

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2OC

Solubilidad

45.7 [ug/mL]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.